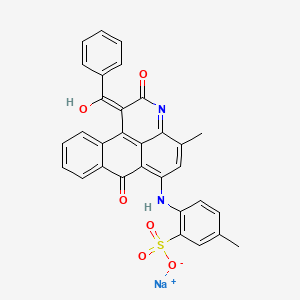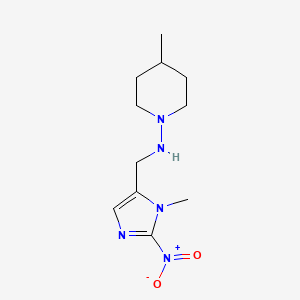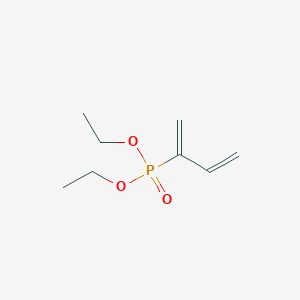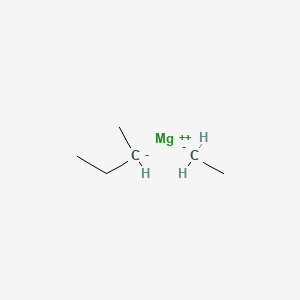
3-Amino-2-(methylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(methylsulfanyl)propanoic acid typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids. The bromoacids are conveniently prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar synthetic routes as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(methylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(methylsulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(methylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential and the redox cycle, which are crucial in cellular metabolism and energy production . This inhibition can affect various physiological processes, making it a compound of interest in both plant and animal studies.
Comparación Con Compuestos Similares
Cysteine: An amino acid with a thiol group instead of a methylsulfanyl group.
Methionine: An amino acid with a similar sulfur-containing side chain but with a different structure.
Selenocysteine: Similar to cysteine but contains selenium instead of sulfur.
Uniqueness: 3-Amino-2-(methylsulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
66211-21-0 |
|---|---|
Fórmula molecular |
C4H9NO2S |
Peso molecular |
135.19 g/mol |
Nombre IUPAC |
3-amino-2-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-8-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
Clave InChI |
NRMMHWGVYHVXCN-UHFFFAOYSA-N |
SMILES canónico |
CSC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


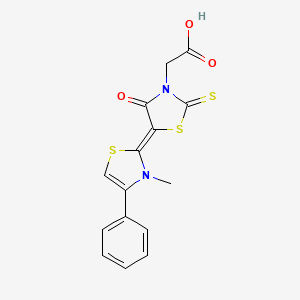
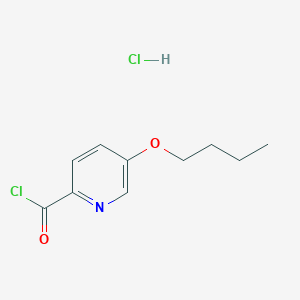
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)

![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)


